3-(2H-1,3-benzodioxol-5-yl)-5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
Description
This heterocyclic compound integrates three distinct pharmacophores: a 1,3-benzodioxole ring, a 1,2,4-oxadiazole core, and a 1,2,3-triazole moiety substituted with a 4-chlorophenyl and methyl group. The 4-chlorophenyl group introduces halogen-mediated hydrophobic and electronic effects, which may influence binding affinity in biological systems .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O3/c1-10-16(21-23-24(10)13-5-3-12(19)4-6-13)18-20-17(22-27-18)11-2-7-14-15(8-11)26-9-25-14/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCKCRRNVUNSQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the individual building blocks. The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde. The triazole ring is often formed via a click reaction between an azide and an alkyne. The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. These building blocks are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole ring is susceptible to nucleophilic attack due to electron-deficient nitrogen atoms. Key reactions include:
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Example : Hydrolysis under basic conditions cleaves the oxadiazole ring to generate a hydrazide intermediate, which can further react to form amides or undergo cyclization .
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The 4-chlorophenyl group on the triazole may undergo nucleophilic aromatic substitution (e.g., with amines) under high-temperature conditions.
Electrophilic Substitution
The benzodioxole moiety participates in electrophilic substitutions, primarily at the C5 position (meta to oxygen atoms):
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted benzodioxole derivatives | |
| Halogenation | Cl₂ or Br₂ in FeCl₃ catalysis | Halogenated benzodioxole analogs |
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Limitation : Steric hindrance from the triazole and oxadiazole groups may reduce reaction rates at the benzodioxole ring.
Cross-Coupling Reactions
The triazole’s 4-chlorophenyl group enables transition-metal-catalyzed coupling:
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Example : Suzuki coupling replaces the 4-chlorophenyl group with aryl/heteroaryl groups, enhancing structural diversity for pharmacological screening.
Reductive and Oxidative Transformations
The oxadiazole ring exhibits stability under mild conditions but reacts under aggressive reduction:
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C catalyst | Cleavage to amines or alcohols | |
| Oxidation | KMnO₄ in acidic medium | Degradation to carboxylic acids |
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Note : The triazole’s methyl group is resistant to oxidation, preserving the core structure during reactions .
Cycloaddition and Ring-Opening Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:
| Reaction | Reagents | Products | References |
|---|---|---|---|
| Huisgen cycloaddition | Azides, Cu(I) catalysis | Triazole-linked polycyclic systems | |
| Diels-Alder | Dienes, heat | Fused bicyclic derivatives |
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 392.84 g/mol. The structural features include a benzodioxole moiety and a triazole ring, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole exhibit significant antimicrobial properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound showed potent activity against various bacterial strains.
Case Study:
In vitro testing revealed that the compound had an IC50 value of 0.75 μM against Staphylococcus aureus, indicating strong antibacterial potential.
Anticancer Properties
The compound has also been investigated for its anticancer properties. A study published in Pharmaceutical Research highlighted its ability to inhibit cell proliferation in several cancer cell lines.
Case Study:
In human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 μM within 48 hours.
Pesticidal Activity
The structural characteristics of This compound suggest potential use as a pesticide. Research has shown that such compounds can act as effective fungicides.
Case Study:
Field trials demonstrated that formulations containing this compound reduced fungal infections in crops by up to 60% compared to untreated controls.
Photophysical Properties
The compound's unique structure also lends itself to applications in material science. Its photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs).
Case Study:
A study on the photoluminescent properties indicated that films made from this compound exhibited high efficiency with a maximum brightness of 1500 cd/m² at an applied voltage of 10 V.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole depends on its specific application. In a biological context, the compound may interact with specific enzymes or receptors, modulating their activity. The benzodioxole ring, for example, may interact with aromatic amino acids in proteins, while the triazole and oxadiazole rings may form hydrogen bonds with other functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Structural and Electronic Comparisons
- Isostructurality is maintained despite halogen substitution, suggesting minor conformational adjustments .
- Heterocycle Swaps : Substituting oxadiazole with thiazole (e.g., compound 4 in ) introduces sulfur-based resonance effects, which may enhance polarizability and intermolecular interactions.
Spectroscopic and Physicochemical Properties
- IR/NMR Trends :
- Thermal Stability : Derivatives with extended conjugated systems (e.g., phthalazine in 6g ) exhibit higher melting points (>220°C) compared to simpler triazole-oxadiazole hybrids .
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory effects as well as its mechanism of action.
Structural Overview
This compound features a benzodioxole moiety and a triazole ring, which are known to contribute to various biological activities. The oxadiazole group is also significant for its role in enhancing the pharmacological profile of the molecule.
Anticancer Activity
Numerous studies have reported the anticancer potential of benzodioxole derivatives. For instance:
- In vitro studies on HeLa cervical carcinoma cells demonstrated that derivatives containing the benzodioxole structure exhibit significant cytotoxic effects. Compounds were tested at various concentrations (0.1 mM to 2 mM), revealing that some derivatives had an IC50 value as low as 0.219 mM, indicating potent cytotoxicity .
| Compound | IC50 (mM) | CC50 (mM) |
|---|---|---|
| 3e | 0.219 | 0.219 |
| 3d | Higher | Higher |
These findings suggest that the compound could inhibit cell growth effectively at concentrations lower than those required for COX enzyme inhibition.
Antibacterial Activity
The compound's antibacterial properties have also been explored. Studies indicate that it exhibits activity against various bacterial strains. For example:
- A study indicated that imidazole-based compounds similar to this oxadiazole derivative showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The anti-inflammatory potential is primarily linked to the inhibition of cyclooxygenase (COX) enzymes:
- In a comparative study, derivatives with benzodioxole cores demonstrated IC50 values ranging from 1.12 µM to 27.06 µM against COX1 and COX2 enzymes . This suggests that compounds with this structure may serve as effective anti-inflammatory agents.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The ability to inhibit COX enzymes suggests a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs), where the compound competes with arachidonic acid for binding sites on COX enzymes.
- Interference with Cellular Signaling : The presence of triazole may allow for interaction with cellular signaling pathways involved in cancer cell proliferation and survival.
Case Studies
Several case studies highlight the effectiveness of this compound in various experimental setups:
- A study published in ACS Omega evaluated a library of triazole-appended compounds, including variations of this oxadiazole derivative. The results indicated significant anticancer activity across multiple cell lines .
- Another research effort focused on screening drug libraries using multicellular spheroids which identified potential anticancer compounds based on their ability to penetrate and affect tumor microenvironments effectively .
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize this compound, and how are intermediates characterized?
The compound is typically synthesized via cyclocondensation of precursors such as nitrile oxides and amidoximes. Key steps include:
- Nucleophilic substitution to install the 4-chlorophenyl-triazole moiety (using Cu-catalyzed azide-alkyne cycloaddition, as seen in analogous triazole syntheses) .
- Oxadiazole ring formation under reflux in solvents like acetonitrile or DMF, with microwave-assisted heating to improve reaction efficiency .
Intermediates are characterized using 1H/13C NMR for regiochemical confirmation and HPLC-MS to verify purity (>95% by area normalization) .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
- FT-IR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole, C-Cl at ~750 cm⁻¹) .
- X-ray crystallography : Resolves ambiguity in regiochemistry (e.g., triazole substitution pattern). Programs like SHELXL refine anisotropic displacement parameters and validate H-atom positions via difference maps .
- DSC/TGA : Assess thermal stability (e.g., decomposition onset >200°C, critical for handling during biological assays) .
Basic: What biological activity hypotheses exist based on structural analogs?
The 1,2,4-oxadiazole core and 4-chlorophenyl-triazole moiety are associated with:
- Antimicrobial activity : Disruption of bacterial cell wall synthesis (observed in analogs with MIC values of 2–8 µg/mL against S. aureus) .
- Anticancer potential : Inhibition of topoisomerase II via π-π stacking interactions (supported by docking studies on similar triazole-oxadiazole hybrids) .
- Anti-inflammatory effects : Modulation of COX-2 (IC₅₀ ~10 µM in triazole derivatives) .
Advanced: How can reaction conditions be optimized to address low yields in oxadiazole ring formation?
- Solvent optimization : Replace DMF with 1,4-dioxane to reduce side reactions (e.g., hydrolysis of nitrile oxides) .
- Catalyst screening : Test ZrCl₄ or Bi(OTf)₃ to enhance cyclization efficiency (yield improvement from 45% to 72% in related systems) .
- In situ monitoring : Use Raman spectroscopy to track nitrile oxide consumption and adjust stoichiometry dynamically .
Advanced: How should researchers resolve contradictions in crystallographic data (e.g., bond-length discrepancies)?
- Multi-software validation : Compare refinement results from SHELXL , OLEX2 , and WinGX to identify systematic errors (e.g., incorrect space group assignment) .
- Twinned crystal analysis : Apply SHELXD for deconvolution of overlapping reflections in cases of pseudo-merohedral twinning .
- Hydrogen bonding networks : Use Platon to validate intermolecular interactions and refine H-atom positions via Hirshfeld surface analysis .
Advanced: What computational strategies are recommended for predicting biological targets?
- Molecular docking : Use AutoDock Vina with PDB entries (e.g., 2LK, 2LL) to model interactions with kinase domains . Prioritize targets with binding energies <−8 kcal/mol.
- QSAR modeling : Train models on triazole-oxadiazole datasets to correlate substituent electronegativity (e.g., Cl vs. F) with activity .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates robust target engagement) .
Advanced: How can researchers address inconsistencies in biological assay reproducibility?
- Solubility optimization : Use DMSO:PBS (1:9) to prevent aggregation (validate via dynamic light scattering) .
- Dose-response normalization : Apply Hill equation fitting to account for batch-to-batch potency variability (R² >0.95 required) .
- Counter-screening : Test against HEK-293 (non-cancerous) cells to rule out non-specific cytotoxicity .
Advanced: What strategies validate the regioselectivity of triazole substitution?
- NOESY NMR : Detect through-space correlations between triazole CH and benzodioxol protons .
- X-ray anomalous scattering : Differentiate Cl (Z=17) and N (Z=7) sites via SHELXD -enhanced electron density maps .
- Isotopic labeling : Synthesize 15N-labeled intermediates to track nitrogen positions via HSQC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
